Cas no 889958-14-9 (Tert-Butyl 2-oxopiperazine-1-carboxylate)
Tert-Butyl 2-oxopiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 2-oxopiperazine-1-carboxylate
- 1-Boc-2-oxopiperazine
- 2-Oxo-piperazine-1-carboxylic acid tert-butyl ester
- AK100164
- 1-Boc-piperazine-2-one
- OR53157
- TRA0096201
- FCH1382395
- SY022676
- AX8241151
- Z5283
- ST24025862
- CS-W018971
- MFCD06797597
- DTXSID50619121
- 889958-14-9
- n-boc-piperazine-2-one
- AKOS016002375
- GS-6031
- SCHEMBL1007140
- tert-Butyl2-oxopiperazine-1-carboxylate
- Tert-Butyl 2-oxopiperazine-1-carboxylate
-
- MDL: MFCD06797597
- Inchi: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h10H,4-6H2,1-3H3
- InChI Key: SORUSJZOKKMNQS-UHFFFAOYSA-N
- SMILES: O(C(N1C(CNCC1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 200.11600
- Monoisotopic Mass: 200.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6
- XLogP3: 0.3
Experimental Properties
- PSA: 58.64000
- LogP: 0.62000
Tert-Butyl 2-oxopiperazine-1-carboxylate Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
Tert-Butyl 2-oxopiperazine-1-carboxylate Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-Butyl 2-oxopiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002317-1g |
tert-Butyl 2-oxopiperazine-1-carboxylate |
889958-14-9 | 95% | 1g |
$160.92 | 2023-08-31 | |
| Alichem | A139002317-5g |
tert-Butyl 2-oxopiperazine-1-carboxylate |
889958-14-9 | 95% | 5g |
$495.06 | 2023-08-31 | |
| Alichem | A139002317-25g |
tert-Butyl 2-oxopiperazine-1-carboxylate |
889958-14-9 | 95% | 25g |
$1350.37 | 2023-08-31 | |
| TRC | B391883-50mg |
1-Boc-2-oxopiperazine |
889958-14-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B391883-100mg |
1-Boc-2-oxopiperazine |
889958-14-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B391883-500mg |
1-Boc-2-oxopiperazine |
889958-14-9 | 500mg |
$ 275.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NJ172-1g |
Tert-Butyl 2-oxopiperazine-1-carboxylate |
889958-14-9 | 95+% | 1g |
1196.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NJ172-200mg |
Tert-Butyl 2-oxopiperazine-1-carboxylate |
889958-14-9 | 95+% | 200mg |
403.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NJ172-50mg |
Tert-Butyl 2-oxopiperazine-1-carboxylate |
889958-14-9 | 95+% | 50mg |
166.0CNY | 2021-08-04 | |
| Chemenu | CM120144-5g |
1-Boc-2-oxopiperazine |
889958-14-9 | 95% | 5g |
$370 | 2021-08-06 |
Tert-Butyl 2-oxopiperazine-1-carboxylate Suppliers
Tert-Butyl 2-oxopiperazine-1-carboxylate Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Tert-Butyl 2-oxopiperazine-1-carboxylate
Introduction to Tert-Butyl 2-oxopiperazine-1-carboxylate (CAS No. 889958-14-9) in Modern Chemical and Pharmaceutical Research
Tert-Butyl 2-oxopiperazine-1-carboxylate, identified by the chemical abstracts service number 889958-14-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound belongs to the piperazine derivative class, which is renowned for its versatile applications in drug design and development. The structural motif of piperazine, characterized by a six-membered ring containing two nitrogen atoms, provides a unique framework for modulating biological targets, making it a cornerstone in the synthesis of pharmacologically active molecules.
The Tert-butyl 2-oxopiperazine-1-carboxylate moiety introduces additional functional groups that enhance the compound's reactivity and potential utility in synthetic chemistry. The tert-butyl group, a bulky alkyl substituent, contributes to steric hindrance, which can be strategically employed to influence the conformational flexibility and binding affinity of drug candidates. Meanwhile, the 2-oxopiperazine ring system introduces a carbonyl group at the 2-position, which can participate in hydrogen bonding interactions and further diversify the compound's chemical properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological and inflammatory disorders. Piperazine derivatives have been extensively explored due to their ability to interact with a wide range of biological receptors and enzymes. Among these derivatives, Tert-butyl 2-oxopiperazine-1-carboxylate has emerged as a promising intermediate in the synthesis of molecules that exhibit potent activity against diseases such as Alzheimer's, Parkinson's, and chronic inflammatory conditions.
One of the most compelling aspects of Tert-butyl 2-oxopiperazine-1-carboxylate is its role in the development of small-molecule inhibitors that modulate neurotransmitter systems. For instance, studies have demonstrated its utility in creating compounds that interact with serotonin receptors (5-HT receptors), which are critical for regulating mood, appetite, and pain perception. The structural features of this compound allow for fine-tuning of binding interactions, enabling researchers to design molecules with enhanced selectivity and reduced side effects.
Furthermore, the Tert-butyl 2-oxopiperazine-1-carboxylate scaffold has been leveraged in the design of anti-inflammatory agents. Inflammation is a hallmark of numerous chronic diseases, and inhibiting key inflammatory pathways has become a major focus in drug discovery. Recent advancements have shown that derivatives of this compound can modulate cytokine production and inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses. These findings highlight the compound's potential as a lead structure for developing novel anti-inflammatory therapies.
The synthesis of Tert-butyl 2-oxopiperazine-1-carboxylate involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. Key steps typically include cyclization reactions to form the piperazine ring system followed by functional group transformations to introduce the tert-butyl ester and carbonyl groups. Advances in catalytic processes have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations are crucial for scaling up production while adhering to environmental regulations.
From a computational chemistry perspective, Tert-butyl 2-oxopiperazine-1-carboxylate has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound binds to receptors and enzymes at an atomic level. This information is invaluable for optimizing drug candidates by predicting binding affinities, identifying key interaction residues, and designing analogs with improved pharmacokinetic properties.
The pharmaceutical industry has also recognized the potential of Tert-butyl 2-oxopiperazine-1-carboxylate as a building block for libraries of compounds in high-throughput screening (HTS) campaigns. By systematically varying substituents on the piperazine ring system, researchers can generate diverse chemical scaffolds that can be screened against large panels of biological targets. This approach has led to the discovery of several lead compounds that are now undergoing further optimization for clinical development.
In conclusion,Tert-butyl 2-oxopiperazine-1-carboxylate (CAS No. 889958-14-9) represents a significant advancement in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique structural features make it an ideal candidate for designing novel therapeutic agents targeting neurological disorders, inflammation, and other diseases. As research continues to uncover new biological pathways and develop innovative synthetic strategies,Tert-butyl 2-oxopiperazine-1-carboxylate is poised to play an increasingly important role in shaping the future of drug discovery and development.
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